1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea
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Description
1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea is a useful research compound. Its molecular formula is C20H22ClN3O4S and its molecular weight is 435.92. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has focused on the synthesis of novel heterocyclic compounds derived from benzodifurans, thioureas, and benzothiophenes. These compounds have demonstrated significant potential as anti-inflammatory and analgesic agents, highlighting their importance in developing new therapeutics. One study presented the synthesis of various benzodifuran derivatives showing promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Catalysis in Asymmetric Synthesis
The application of thiourea derivatives in catalysis, particularly in promoting enantio- and diastereoselective reactions, has been explored. Bifunctional thioureas have been synthesized and used as efficient catalysts for the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, leading to the development of new synthetic routes for pharmacologically relevant compounds. This demonstrates the utility of thiourea derivatives in enhancing the selectivity and efficiency of chemical syntheses (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).
Biological Activity Evaluation
Thiourea derivatives have been evaluated for their biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. Studies have shown that these compounds exhibit significant action against various bacterial strains and free radicals, indicating their potential in designing new antimicrobial and antioxidant agents. For instance, a study on substituted benzoylthiourea derivatives revealed their structural, antimicrobial, and computational characterization, offering insights into their potential pharmaceutical applications (Atis, Karipcin, Sarıboğa, Taş, & Çelik, 2012).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-20(2)10-12-5-4-6-16(18(12)28-20)27-11-17(25)23-24-19(29)22-14-9-13(21)7-8-15(14)26-3/h4-9H,10-11H2,1-3H3,(H,23,25)(H2,22,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKDZTHEXPKIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC3=C(C=CC(=C3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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